N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethylbenzenesulfonyl group, and a dihydroquinolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.
Preparation of the Dihydroquinolinone Intermediate: This involves the cyclization of an appropriate precursor to form the dihydroquinolinone structure.
Sulfonylation Reaction: The dihydroquinolinone intermediate is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Final Coupling Reaction: The ethoxyphenyl intermediate is coupled with the sulfonylated dihydroquinolinone intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl and dihydroquinolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide: This compound shares the ethoxyphenyl and sulfonamide groups but differs in the presence of a fluorine atom.
3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide: Similar in having the ethoxyphenyl group, but with different substituents on the benzamide moiety.
Uniqueness
N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-19-9-15-22(16-10-19)35(32,33)25-17-29(24-8-6-5-7-23(24)27(25)31)18-26(30)28-20-11-13-21(14-12-20)34-4-2/h5-17H,3-4,18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAFWXSONKZGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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